molecular formula C7HBr2F5 B1607803 Dibromomethylpentafluorobenzene CAS No. 887266-89-9

Dibromomethylpentafluorobenzene

Cat. No.: B1607803
CAS No.: 887266-89-9
M. Wt: 339.88 g/mol
InChI Key: SCGYCYOVWSMRBB-UHFFFAOYSA-N
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Description

Dibromomethylpentafluorobenzene, with the chemical formula C7HBr2F5, is an organofluorine compound characterized by the presence of both bromine and fluorine atoms attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibromomethylpentafluorobenzene can be synthesized through several methods. One common approach involves the bromination of pentafluorotoluene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Dibromomethylpentafluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiolate (S-).

    Reduction Reactions: The compound can be reduced to form pentafluorobenzyl alcohol or other derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of pentafluorobenzoic acid or other oxidized products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (RSH). These reactions are typically carried out in polar solvents such as water or alcohols.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.

Major Products Formed:

    Substitution Reactions: Products include pentafluorobenzyl alcohol, pentafluorobenzylamine, and pentafluorobenzylthiol.

    Reduction Reactions: Products include pentafluorobenzyl alcohol and other reduced derivatives.

    Oxidation Reactions: Products include pentafluorobenzoic acid and other oxidized derivatives.

Scientific Research Applications

Dibromomethylpentafluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drug candidates with fluorine-containing moieties.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which dibromomethylpentafluorobenzene exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of both bromine and fluorine atoms enhances its reactivity, allowing it to form stable intermediates and products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

    Pentafluorobenzene: Lacks the bromine atoms, making it less reactive in substitution reactions.

    Dibromobenzene: Lacks the fluorine atoms, resulting in different reactivity and applications.

    Trifluoromethylbenzene: Contains fewer fluorine atoms and lacks bromine, leading to different chemical properties.

Uniqueness: Dibromomethylpentafluorobenzene is unique due to the combination of bromine and fluorine atoms on the benzene ring. This combination imparts distinct reactivity and stability, making it valuable in various chemical transformations and applications.

Properties

IUPAC Name

1-(dibromomethyl)-2,3,4,5,6-pentafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBr2F5/c8-7(9)1-2(10)4(12)6(14)5(13)3(1)11/h7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGYCYOVWSMRBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBr2F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382587
Record name Dibromomethylpentafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887266-89-9
Record name 1-(Dibromomethyl)-2,3,4,5,6-pentafluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887266-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibromomethylpentafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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